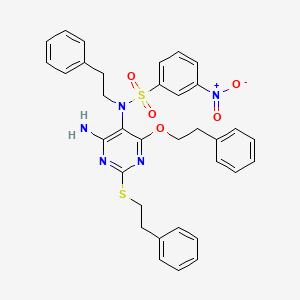
Polycarpine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polycarpine (hydrochloride) is a naturally occurring alkaloid derived from the Pilocarpus plants. It is a muscarinic acetylcholine agonist, which means it selectively works on muscarinic receptors. This compound is used in various medical applications, particularly in the treatment of dry mouth and certain ophthalmic conditions such as glaucoma .
準備方法
Polycarpine (hydrochloride) can be synthesized through several methods. One common method involves extracting the compound from the leaves of Pilocarpus microphyllus. The leaves are moistened with dilute sodium hydroxide to transform the alkaloid into its free-base form, which is then extracted using chloroform or a suitable organic solvent . Industrial production methods often involve the use of nonionic surfactants and cholesterol in different molar ratios by the ether injection method .
化学反応の分析
Polycarpine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Polycarpine (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study cholinergic nerve function and receptor theory.
Biology: It is used in the study of muscarinic receptors and their role in various physiological processes.
Medicine: It is used to treat dry mouth caused by Sjögren’s Syndrome or radiotherapy for cancer of the head and neck.
Industry: It is used in the formulation of ophthalmic solutions and other pharmaceutical products.
作用機序
Polycarpine (hydrochloride) acts as a muscarinic receptor agonist. It activates muscarinic receptors located at smooth muscles such as the iris sphincter muscle and ciliary muscle. This activation causes the muscles to contract, resulting in pupil constriction (miosis) and the drainage of aqueous humor from the anterior chamber of the eye, thereby reducing intraocular pressure .
類似化合物との比較
Polycarpine (hydrochloride) is similar to other muscarinic receptor agonists such as:
Bethanechol: Used to treat urinary retention.
Carbachol: Used to treat glaucoma and to induce miosis during surgery.
Methacholine: Used in the diagnosis of bronchial hyperreactivity.
What sets Polycarpine (hydrochloride) apart is its specific use in treating dry mouth and its effectiveness in managing intraocular pressure in glaucoma patients .
特性
分子式 |
C22H26Cl2N6O2S2 |
|---|---|
分子量 |
541.5 g/mol |
IUPAC名 |
5-[[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]disulfanyl]-4-(4-methoxyphenyl)-1-methylimidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C22H24N6O2S2.2ClH/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14;;/h5-12H,1-4H3,(H2,23,25)(H2,24,26);2*1H |
InChIキー |
WDRAWBMTIPBVCV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)




![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)




